molecular formula C8H6ClNO3 B1281472 2-Methyl-6-nitrobenzoyl Chloride CAS No. 66232-57-3

2-Methyl-6-nitrobenzoyl Chloride

Cat. No. B1281472
CAS RN: 66232-57-3
M. Wt: 199.59 g/mol
InChI Key: ZMAJSTDJAIVHGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves careful selection of reactants and conditions to achieve the desired product. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole reported in one study involves the reaction of 1,2-phenylenediamine and the use of glycolic acid for the cyclisation step to avoid by-products . Similarly, the synthesis of molecular salts of 2-Chloro-4-nitrobenzoic acid is achieved through a crystal engineering approach, indicating a methodical process to obtain the target molecular structure .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methyl-6-nitrobenzoyl Chloride has been analyzed using various techniques such as X-ray diffraction. For example, the crystal structure of 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole was determined, revealing a non-planar conformation and providing insights into the stability of the molecule . The molecular structure is crucial in understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

The reactivity of these compounds is highlighted by their ability to undergo chemical reactions such as nucleophilic substitution. The study of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole shows that it can react with pyridine in the absence of an additional base, which is a key characteristic of its chemical behavior . Understanding these reactions is essential for the application of these compounds in various fields, including pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the crystal structure of Methyl 2,6-dihydroxy-3-nitrobenzoate is stabilized by intra- and intermolecular hydrogen bonds, which affect its melting point, solubility, and other physical properties . The coplanarity of the nitro group with the benzene ring in this compound indicates conjugation with the π-electron system, which can influence its chemical properties such as reactivity and spectral characteristics .

Scientific Research Applications

Conformational Properties in Chemical Synthesis

2-Methyl-6-nitrobenzoyl chloride is utilized in the synthesis and study of conformational properties of chemical compounds. For example, its use in synthesizing bisoxazoline demonstrates the formation of a highly dynamic helical chirality in solution and solid state, which is significant in understanding molecular behaviors in various contexts (Preston et al., 2003).

Enhancing LC–MS Detection of Estrogens

In biological fluid analysis, 2-Methyl-6-nitrobenzoyl chloride is employed to enhance the detection responses of estrogens in liquid chromatography–mass spectrometry (LC–MS). This advancement plays a crucial role in improving the sensitivity and accuracy of estrogen detection in medical diagnostics (Higashi et al., 2006).

Development of Heterocyclic Compounds

This compound is also pivotal in the development of heterocyclic compounds, such as pyrrolobenzodiazepine, which are essential in various pharmaceutical and chemical syntheses. Its role in creating new heterocyclic quinones demonstrates its versatility in organic synthesis (Tapia et al., 1999).

Synthesis of Anticonvulsant Agents

In pharmaceutical research, 2-Methyl-6-nitrobenzoyl chloride is used in synthesizing compounds with anticonvulsant activities. These synthesized compounds, such as various alkyl esters, have shown effectiveness in preventing the effects of strychnine or maximal electric shock in mice, highlighting its potential in developing new anticonvulsant drugs (Hamor & Janfaza, 1963).

COX Inhibition for Anti-Inflammatory Applications

Another application is in the synthesis of compounds for cyclooxygenase (COX) inhibition. These synthesized compounds demonstrate inhibitory activity against COX-1 and COX-2, which is critical in the development of anti-inflammatory drugs (Migliara et al., 2009).

Safety And Hazards

2-Methyl-6-nitrobenzoyl Chloride is a hazardous chemical. It can cause severe skin burns and eye damage. It is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored locked up and disposed of to an approved waste disposal plant .

Future Directions

Currently, 2-Methyl-6-nitrobenzoyl Chloride is used for research and development purposes . As research progresses, new applications and uses of this compound may be discovered.

properties

IUPAC Name

2-methyl-6-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5-3-2-4-6(10(12)13)7(5)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAJSTDJAIVHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510664
Record name 2-Methyl-6-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-nitrobenzoyl Chloride

CAS RN

66232-57-3
Record name 2-Methyl-6-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-nitrobenzoyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
I Shiina, R Ibuka, M Kubota - Chemistry letters, 2002 - journal.csj.jp
… 9 2-Methyl-6-nitrobenzoic anhydride was prepared from 2-methyl-6nitrobenzoic acid and 2-methyl-6-nitrobenzoyl chloride with pyridine according to the procedure for the preparation of …
Number of citations: 175 www.journal.csj.jp
GJ Thomas - Journal of Agricultural and Food Chemistry, 1984 - ACS Publications
… was synthesized through condensation of 26 with 2-methyl-6-nitrobenzoyl chloride, saponification, and catalytic hydrogenation. All compounds gave satisfactory spectral (NMR, IR, MS) …
Number of citations: 21 pubs.acs.org
CR White - 1996 - research-repository.st-andrews.ac …
… 2-Methyl-6-nitrobenzoyl chloride is also moisture sensitive and so removal of the DMF by washing was also inadvisable. The problem was eased by using only a catalytic amount of …
NP Peet, LE Baugh, S Sunder, JE Lewis… - Journal of medicinal …, 1986 - ACS Publications
Syntheses for 3-(lif-tetrazol-5-yl)-4 (3H)-quinazolinone sodium salt monohydrate (9; MDL 427) andthe related formamido compound, 2-(formylamino)-jV-lH-tetrazol-5-ylbenzamide (10), …
Number of citations: 122 pubs.acs.org
S Kayama, H Tabata, Y Takahashi, N Tani… - Tetrahedron, 2015 - Elsevier
… 2-Methyl-6-nitrobenzoyl chloride (119.8 mg, 0.6 mmol) was subjected to reaction with 3-bromocarbazole (73.8 mg, 0.3 mmol) following the same procedure as that used for the …
Number of citations: 2 www.sciencedirect.com
Y Ishii - Kansai: Kansai University, 1995 - academia.edu
Carbon radicals, typically exemplified by alkyl radicals, are highly reactive chemical species. Various methods for generating carbon radicals have been actively studied in recent years …
Number of citations: 2 www.academia.edu
J Smith - 1966 - search.proquest.com
During the past decade considerable investigation of the phenomenon of covalent hydration has been undertaken, but a full understanding has yet to be achieved. In this project …
Number of citations: 2 search.proquest.com
石井康敬, 坂口聡 - TCI メール116, 2002 - tcichemicals.com
アルキルラジカルに代表される炭素ラジカルは反応性に富んだ化学種であり, 炭素ラジカルを生成させる種々の方法が近年活発に研究され, 広く有機合成反応に利用されている. 典型的なアルキル…
Number of citations: 3 www.tcichemicals.com

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